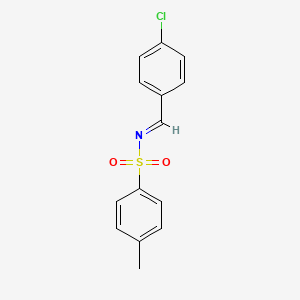

N-(4-CHLOROBENZYLIDENE)-4-METHYLBENZENESULFONAMIDE

Description

N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide (CAS: 357417-22-2) is a sulfonamide derivative characterized by a 4-chlorobenzylidene group attached to a 4-methylbenzenesulfonamide backbone. Its molecular formula is C₁₄H₁₃ClNO₂S, with a molar mass of 297.78 g/mol. The compound is synthesized via Schiff base formation, where the sulfonamide reacts with 4-chlorobenzaldehyde .

Properties

IUPAC Name |

(NE)-N-[(4-chlorophenyl)methylidene]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2S/c1-11-2-8-14(9-3-11)19(17,18)16-10-12-4-6-13(15)7-5-12/h2-10H,1H3/b16-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDZCWUUTSGZNH-MHWRWJLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3157-65-1 | |

| Record name | N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROBENZYLIDENE)-4-METHYLBENZENESULFONAMIDE typically involves the condensation of 4-chlorobenzaldehyde with 4-methylbenzenesulfonamide. This reaction is often catalyzed by acidic or basic catalysts under reflux conditions. The reaction can be carried out in solvents such as ethanol or methanol to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of N-(4-CHLOROBENZYLIDENE)-4-METHYLBENZENESULFONAMIDE may involve the use of zeolite catalysts to enhance the efficiency of the condensation reaction. Zeolites, such as HY9, have been shown to be effective in catalyzing the formation of N-tosylimines, which are structurally related to the target compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROBENZYLIDENE)-4-METHYLBENZENESULFONAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorobenzene ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzene derivatives.

Scientific Research Applications

N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide, an organic compound belonging to the sulfonamide class, has a variety of applications in chemistry, biology, and materials science. It is composed of a chlorobenzene ring connected to a benzylidene group and a methylbenzenesulfonamide moiety, giving it unique chemical and physical properties.

Preparation Methods

The synthesis of N-(4-CHLOROBENZYLIDENE)-4-METHYLBENZENESULFONAMIDE usually involves 4-chlorobenzaldehyde condensing with 4-methylbenzenesulfonamide. To facilitate the synthesis of the desired product, the reaction is often catalyzed by acidic or basic catalysts in solvents like ethanol or methanol under reflux conditions. Zeolite catalysts, such as HY9, can be used in industrial production to improve the condensation reaction's efficiency.

Chemical Reactions

N-(4-CHLOROBENZYLIDENE)-4-METHYLBENZENESULFONAMIDE can undergo reactions such as:

- Oxidation Oxidation can yield sulfoxides or sulfones using oxidizing agents such as m-chloroperbenzoic acid and hydrogen peroxide.

- Reduction Reduction can convert the compound into amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution Nucleophilic substitution can occur on the chlorobenzene ring using nucleophiles like thiols or amines under basic conditions, resulting in various substituted benzene derivatives.

Scientific Research Applications

N-(4-CHLOROBENZYLIDENE)-4-METHYLBENZENESULFONAMIDE has applications in:

- Chemistry It serves as a precursor in synthesizing other organic compounds and as a reagent in organic reactions.

- Materials Science Because of its unique electronic properties, it is used to develop nonlinear optical materials.

Mechanism of Action

The mechanism of action of N-(4-CHLOROBENZYLIDENE)-4-METHYLBENZENESULFONAMIDE involves its interaction with molecular targets through various pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular processes. For example, it has been shown to inhibit the histamine H1 receptor, which plays a role in inflammatory responses .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the benzylidene and sulfonamide groups significantly influences physicochemical and biological properties. Below is a comparative analysis:

Structural and Crystallographic Insights

- Crystal Packing: Sulfonohydrazides like (E)-N′-(4-Cl-benzylidene)-4-Me-benzenesulfonohydrazide form layered structures stabilized by N–H···O and C–H···π interactions. Chloro substituents increase molecular polarity, affecting packing efficiency . Methanesulfonamide derivatives (e.g., N-(3-chloro-4-methylphenyl)methanesulfonamide) adopt planar configurations, with halogen atoms influencing torsional angles .

Stereochemical Considerations :

Biological Activity

N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide is an organic compound classified under sulfonamides, characterized by a chlorobenzylidene group attached to a methylbenzenesulfonamide moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The synthesis of N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide typically involves the condensation reaction between 4-chlorobenzaldehyde and 4-methylbenzenesulfonamide, often facilitated by acidic or basic catalysts under reflux conditions. Solvents like ethanol or methanol are commonly employed to enhance the reaction efficiency.

Chemical Structure

- Molecular Formula : C14H12ClNO2S

- Molecular Weight : 293.77 g/mol

- CAS Number : 3157-65-1

N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide exhibits a variety of biological activities primarily through enzyme inhibition. Notably, it has been identified as an inhibitor of the histamine H1 receptor, which plays a significant role in mediating inflammatory responses.

Antioxidant and Antidiabetic Properties

Recent studies have highlighted the compound's potential antioxidant and antidiabetic activities. In vitro assays have demonstrated that it can lower oxidative stress markers and improve glucose metabolism in diabetic models .

Anticancer Activity

Research indicates that derivatives of this compound may possess anticancer properties. For instance, compounds structurally related to N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide have shown effectiveness in inhibiting specific kinases associated with cancer cell proliferation .

Study on Antidiabetic Effects

A study published in ACS Omega reported that N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide exhibited significant antidiabetic activity in vitro. The compound was found to enhance insulin sensitivity and reduce blood glucose levels in treated diabetic models. The mechanism was attributed to its ability to modulate glucose transporter proteins .

Anticancer Research

In another investigation, derivatives of this compound were tested against various cancer cell lines. The results indicated that certain modifications to the sulfonamide structure enhanced its potency as a RET kinase inhibitor, suggesting potential applications in targeted cancer therapies .

Data Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-chlorobenzylidene)-4-methylbenzenesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves condensation of 4-methylbenzenesulfonamide with 4-chlorobenzaldehyde under basic or acidic conditions. Key steps include:

- Precursor activation : Use of 4-chlorobenzaldehyde as the electrophilic component.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates .

- Monitoring : Thin-layer chromatography (TLC) with chloroform/methanol (9:1) to track imine formation .

- Purification : Recrystallization from ethanol/water mixtures yields high-purity product (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be observed?

- ¹H/¹³C NMR : Signals for the imine proton (δ 8.3–8.5 ppm) and aromatic protons (δ 7.2–7.8 ppm) confirm structure .

- Mass spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 335.0 (calculated for C₁₄H₁₁ClN₂O₂S) .

- FT-IR : Stretching bands for sulfonamide S=O (1340–1160 cm⁻¹) and C=N (1630–1600 cm⁻¹) .

Q. How does the compound’s solubility vary across solvents, and what implications does this have for experimental design?

The compound is sparingly soluble in water but highly soluble in DMSO and DMF. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers (<1% DMSO) to avoid cytotoxicity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL :

- Key parameters : Space group (e.g., P2₁/c), unit cell dimensions (Å), and torsion angles (C-Cl…N).

- Validation : Check for twinning or disorder using PLATON; refine with anisotropic displacement parameters .

- Deposition : Submit data to the Cambridge Crystallographic Data Centre (CCDC) under a unique depository number .

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., enzymes)?

- Docking studies : Use AutoDock Vina with a flexible ligand (10 torsions) and rigid receptor (e.g., EGFR-TK).

- Scoring : Analyze binding energies (ΔG < -7 kcal/mol) and hydrogen bonds with catalytic residues (e.g., Lys721) .

- Validation : Compare with experimental IC₅₀ values from kinase inhibition assays .

Q. How do structural modifications (e.g., substituents on the benzylidene group) influence biological activity?

- SAR studies : Replace 4-Cl with electron-withdrawing (NO₂) or donating (OCH₃) groups.

- Assays : Test antimicrobial activity (MIC against S. aureus) or anticancer potency (IC₅₀ in MCF-7 cells).

- Trends : Chloro-substituted analogs show 2–3× higher activity than methoxy derivatives due to enhanced lipophilicity .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

- Standardization : Use identical cell lines (e.g., HeLa) and assay protocols (e.g., MTT at 48 hr).

- Control compounds : Include reference inhibitors (e.g., doxorubicin for cytotoxicity).

- Data normalization : Express results as % inhibition relative to vehicle controls .

Methodological Notes for Data Reproducibility

- Synthesis reproducibility : Strictly control reaction temperature (60±2°C) and stoichiometry (1:1.05 sulfonamide:aldehyde) .

- Crystallization : Slow evaporation from acetonitrile at 4°C yields diffraction-quality crystals .

- Computational reproducibility : Use the same force field (e.g., AMBER) and grid box dimensions (20×20×20 ų) across docking studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.